Cas no 37619-25-3 (methyl 1H-1,3-benzodiazole-4-carboxylate)

Methyl 1H-1,3-benzodiazole-4-carboxylate is a versatile organic compound. It offers high purity and excellent stability, making it ideal for various applications, including organic synthesis and drug development. Its specific structural features enable efficient reactions, providing synthetic chemists with a valuable tool for building complex molecules.
methyl 1H-1,3-benzodiazole-4-carboxylate structure
37619-25-3 structure
Product Name:methyl 1H-1,3-benzodiazole-4-carboxylate
CAS No:37619-25-3
MF:C9H8N2O2
MW:176.172021865845
MDL:MFCD09910212
CID:296966
PubChem ID:14970852
Update Time:2025-07-23

methyl 1H-1,3-benzodiazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 1H-benzo[d]imidazole-4-carboxylate
    • 1H-Benzimidazole-4-Carboxylic Acid Methyl Ester
    • 1H-Benzimidazole-7-carboxylic acid, methyl ester
    • methyl 1H-benzimidazole-4-carboxylate
    • Methyl 1,3-benzodiazole-4-carboxylate
    • Methyl 1,3-benzodiazole-4-carboxylate
    • Methyl 3H-benzimidazole-4-carboxylate
    • 1H-Benzimidazole-4-carboxylicacid,methylester(9CI)
    • methyl 1H-benzo[d]imidazole-7-carboxylate
    • Methyl benzimidazole-7-carboxylic acid
    • Methyl 4-benzimidazolecarboxylate
    • 1H-Benzimidazole-7-carboxylicacid, methyl ester
    • 1H-Benzimidazole-4-carboxylic acid, methyl ester
    • zlchem 1138
    • PubChem23670
    • 4-methoxycarbonylbenzimidazole
    • MethylBenzimidazole-4-carboxylate
    • ZLD0606
    • Methyl ester1H-benzimidazole-7-carboxylic acid
    • methyl 1H-1,3-benzodiazole-4-carboxylate
    • DTXSID50566262
    • Benzimidazole-7-Carboxylic Acid Methyl Ester
    • A874056
    • Methyl Benzimidazole-4-carboxylate
    • METHYL1H-BENZO[D]IMIDAZOLE-4-CARBOXYLATE
    • SCHEMBL536589
    • AC-29673
    • UZMYAXZLWVFGBD-UHFFFAOYSA-N
    • CS-0007685
    • FS-3665
    • AMY12026
    • methyl 1H-1,3-benzodiazole-7-carboxylate
    • AKOS015900987
    • MFCD09910212
    • AKOS006239554
    • 1H-Benzoimidazole-4-carboxylic acid methyl ester
    • SY031933
    • EN300-180523
    • 37619-25-3
    • MDL: MFCD09910212
    • Inchi: 1S/C9H8N2O2/c1-13-9(12)6-3-2-4-7-8(6)11-5-10-7/h2-5H,1H3,(H,10,11)
    • InChI Key: UZMYAXZLWVFGBD-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=CC=CC2=C1N=CN2)=O

Computed Properties

  • Exact Mass: 176.05900
  • Monoisotopic Mass: 176.058577502g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 55

Experimental Properties

  • Density: 1.324±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 416.2℃ at 760 mmHg
  • Flash Point: 205.5°C
  • Refractive Index: 1.648
  • Solubility: Slightly soluble (2.1 g/l) (25 º C),
  • PSA: 54.98000
  • LogP: 1.34950

methyl 1H-1,3-benzodiazole-4-carboxylate Security Information

methyl 1H-1,3-benzodiazole-4-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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methyl 1H-1,3-benzodiazole-4-carboxylate Production Method

methyl 1H-1,3-benzodiazole-4-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:37619-25-3)methyl 1H-1,3-benzodiazole-4-carboxylate
Order Number:A874056
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:41
Price ($):181.0
Email:sales@amadischem.com

Additional information on methyl 1H-1,3-benzodiazole-4-carboxylate

Methyl 1H-1,3-benzodiazole-4-carboxylate (CAS No. 37619-25-3): A Comprehensive Overview in Modern Chemical Biology

Methyl 1H-1,3-benzodiazole-4-carboxylate, identified by its unique Chemical Abstracts Service number CAS No. 37619-25-3, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its benzodiazole core structure, has garnered attention due to its potential applications in drug discovery and molecular pharmacology. The benzodiazole moiety is a well-studied scaffold, known for its role in various biological processes and therapeutic interventions.

The structural integrity of Methyl 1H-1,3-benzodiazole-4-carboxylate is defined by its carboxylate ester group at the 4-position of the benzodiazole ring. This specific arrangement not only contributes to the compound's chemical reactivity but also influences its pharmacological properties. The presence of the ester functionality opens up avenues for further chemical modifications, making it a versatile intermediate in synthetic organic chemistry.

In recent years, there has been a surge in research focused on benzodiazole derivatives due to their broad spectrum of biological activities. These activities range from anxiolytic and sedative effects to potential roles in treating neurological disorders. The compound Methyl 1H-1,3-benzodiazole-4-carboxylate is being explored as a precursor in the synthesis of more complex molecules designed to interact with specific biological targets.

One of the most compelling aspects of Methyl 1H-1,3-benzodiazole-4-carboxylate is its potential in modulating central nervous system (CNS) functions. Benzodiazole derivatives are known to interact with gamma-aminobutyric acid (GABA) receptors, which are crucial for regulating neuronal excitability. This interaction has implications for the development of new therapeutic agents targeting conditions such as epilepsy, anxiety disorders, and sleep disturbances.

Recent advancements in computational chemistry have enabled more precise predictions of the pharmacological behavior of compounds like Methyl 1H-1,3-benzodiazole-4-carboxylate. Molecular modeling studies have been instrumental in understanding how this molecule might bind to its biological targets and alter their function. These studies not only provide insights into the compound's mechanism of action but also guide the design of next-generation analogs with improved efficacy and reduced side effects.

The synthesis of Methyl 1H-1,3-benzodiazole-4-carboxylate involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the formation of the benzodiazole core followed by functionalization at the 4-position to introduce the carboxylate ester group. Advances in synthetic methodologies have made these processes more efficient and scalable, facilitating further exploration of this compound's potential.

In addition to its pharmacological applications, Methyl 1H-1,3-benzodiazole-4-carboxylate has shown promise in materials science. Its unique structural features make it a candidate for developing novel materials with specific optical or electronic properties. For instance, derivatives of this compound have been investigated for their ability to form self-assembled structures, which could be useful in creating advanced nanomaterials.

The future direction of research on Methyl 1H-1,3-benzodiazole-4-carboxylate is likely to be shaped by interdisciplinary collaborations between chemists, biologists, and pharmacologists. As our understanding of complex biological systems grows, so does the need for sophisticated molecular tools like this compound. Its versatility as a building block for more complex molecules ensures that it will remain a topic of interest for years to come.

Overall, Methyl 1H-1,3-benzodiazole-4-carboxylate represents a significant contribution to the chemical biology landscape. Its unique structure and diverse applications make it a valuable asset in both academic research and industrial development. As new methodologies and technologies emerge, we can expect further innovative uses for this compound to be discovered.

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Amadis Chemical Company Limited
(CAS:37619-25-3)methyl 1H-1,3-benzodiazole-4-carboxylate
A874056
Purity:99%
Quantity:5g
Price ($):181.0
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